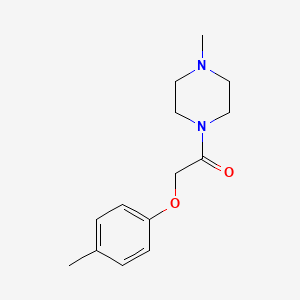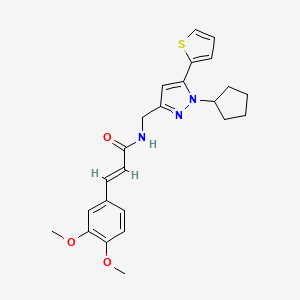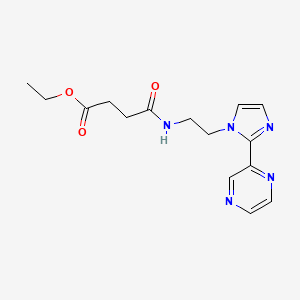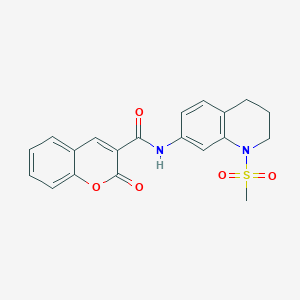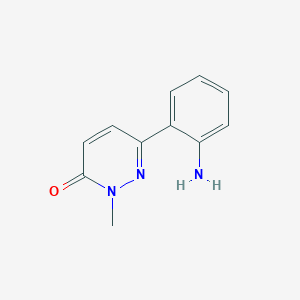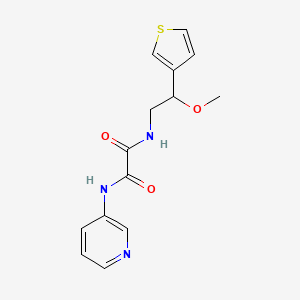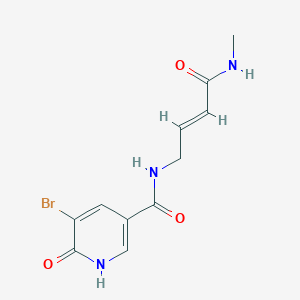![molecular formula C24H22N2O2 B2778652 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 941000-19-7](/img/structure/B2778652.png)
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound. The compound consists of a quinoline and isoquinoline moiety connected via a propyl chain. Its unique structure makes it of significant interest for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. A common method includes:
Initial Formation of 3,4-dihydroquinoline: : Starting with an aniline derivative, cyclization through intramolecular nucleophilic substitution.
Propyl Chain Introduction: : Alkylation using 1-bromopropane, under basic conditions, to attach the propyl group to the 3,4-dihydroquinoline moiety.
Coupling with Isoquinoline: : Using a palladium-catalyzed cross-coupling reaction to form the final product with isoquinoline derivatives. Industrial production might leverage batch or continuous flow reactors, optimizing conditions like temperature, pressure, and catalysts for high yield and purity.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, commonly using reagents like m-chloroperbenzoic acid (mCPBA) to introduce functional groups.
Reduction: : Reduction reactions can convert keto groups to alcohols using agents like sodium borohydride (NaBH4).
Substitution: : Nucleophilic or electrophilic substitutions, often with halogenated reagents under basic conditions.
Reagents and Conditions
Oxidation: : mCPBA, H2O2, under mild acidic conditions.
Reduction: : NaBH4, lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: : Alkyl halides, aryl halides, in presence of a base like K2CO3.
Major Products
Oxidation Products: : Hydroxylated derivatives.
Reduction Products: : Alcohols and amines.
Substitution Products: : Alkylated or arylated derivatives.
科学研究应用
2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has broad applications across several fields:
Chemistry: : Used as a building block for complex organic syntheses.
Biology: : Acts as a probe for studying cellular functions and signaling pathways.
Medicine: : Potential use in drug development targeting neurological disorders.
Industry: : Applied in the synthesis of polymers, dyes, and electronic materials.
作用机制
The compound exerts effects through interactions with specific molecular targets. For example, it may bind to receptors or enzymes involved in neurotransmission, altering signal transduction pathways. The mechanism often involves ligand-receptor binding, initiating a cascade of intracellular events affecting cellular functions.
相似化合物的比较
Uniqueness
Unlike similar compounds, 2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione's combined quinoline and isoquinoline structure offers enhanced binding affinity and specificity for certain biological targets.
Similar Compounds
Quinoline Derivatives: : Used in antimalarial drugs.
Isoquinoline Derivatives: : Found in several plant alkaloids.
Propyl-linked Compounds: : Often explored in synthetic organic chemistry for their versatile properties.
And that's a wrap on our deep dive into this fascinating compound! Anything else on your mind?
属性
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-19-11-3-8-18-9-4-12-20(22(18)19)24(28)26(23)16-6-15-25-14-5-10-17-7-1-2-13-21(17)25/h1-4,7-9,11-13H,5-6,10,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHOIMOOIUSDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
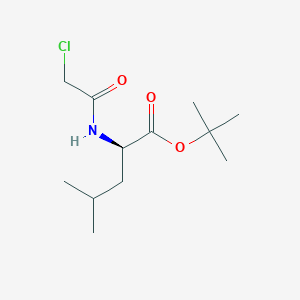
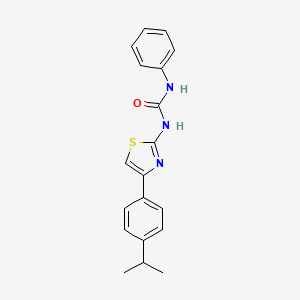
![2-(phenylformamido)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2778574.png)
![4-[[Benzyl(methyl)amino]methyl]-7,8-dimethylchromen-2-one](/img/structure/B2778576.png)
![3-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]propanoic acid](/img/structure/B2778577.png)
![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)

